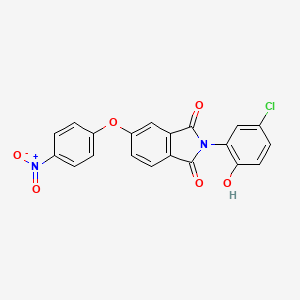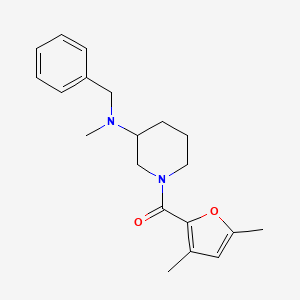![molecular formula C20H28N2O3S B6080722 4-({5-[1-(cyclopentylcarbonyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)-1,4-oxazepane](/img/structure/B6080722.png)
4-({5-[1-(cyclopentylcarbonyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)-1,4-oxazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({5-[1-(cyclopentylcarbonyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)-1,4-oxazepane is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CP-122,721 and is a selective antagonist for the neurokinin-1 receptor.
Wirkmechanismus
CP-122,721 is a selective antagonist for the neurokinin-1 receptor, which is involved in the regulation of stress and anxiety. By blocking the neurokinin-1 receptor, CP-122,721 reduces the release of substance P, a neuropeptide that is involved in the modulation of stress and anxiety.
Biochemical and Physiological Effects:
CP-122,721 has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to reduce drug-seeking behavior in animal models of substance abuse. In addition, CP-122,721 has been shown to modulate the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the regulation of stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CP-122,721 is that it has a selective mechanism of action, which makes it a potentially useful tool for investigating the role of the neurokinin-1 receptor in various physiological and pathological processes. However, one limitation of CP-122,721 is that its effects may be influenced by factors such as age, sex, and genetic background.
Zukünftige Richtungen
There are several future directions for research on CP-122,721. One direction is to investigate its potential as a treatment for depression, anxiety, and substance abuse in humans. Another direction is to investigate its effects on other physiological and pathological processes, such as inflammation and pain. Additionally, further studies are needed to determine the optimal dosage and administration of CP-122,721 for therapeutic use.
Synthesemethoden
The synthesis of CP-122,721 involves several steps, including the reaction of 2-thiophenecarboxylic acid with ethyl chloroformate to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with N-cyclopentyl-2-pyrrolidone to form the intermediate, which is then reacted with 1,4-oxazepane to produce CP-122,721.
Wissenschaftliche Forschungsanwendungen
CP-122,721 has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, and substance abuse. It has been shown to have anxiolytic and antidepressant effects in animal models, and its potential as a treatment for substance abuse has also been investigated.
Eigenschaften
IUPAC Name |
cyclopentyl-[2-[5-(1,4-oxazepane-4-carbonyl)thiophen-2-yl]pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S/c23-19(15-5-1-2-6-15)22-11-3-7-16(22)17-8-9-18(26-17)20(24)21-10-4-13-25-14-12-21/h8-9,15-16H,1-7,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWYZINXLLUEBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCCC2C3=CC=C(S3)C(=O)N4CCCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({5-[1-(Cyclopentylcarbonyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)-1,4-oxazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{[7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6080649.png)
![(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)(3-methyl-2-thienyl)methanone](/img/structure/B6080662.png)
![2-(4-methoxybenzyl)-4-[4-(1H-pyrazol-1-yl)benzyl]morpholine](/img/structure/B6080666.png)
![ethyl 1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-piperidinecarboxylate](/img/structure/B6080681.png)
![1-[4-({[2-(3-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6080691.png)
![2-[1-(2,2-dimethylpropyl)-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6080698.png)
![1-cyclopentyl-5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6080706.png)
![dimethyl 5-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}isophthalate](/img/structure/B6080715.png)
![5-(2,3-dichlorophenyl)-N-[2-(difluoromethoxy)phenyl]-2-furamide](/img/structure/B6080726.png)
![N-(2-methylphenyl)-N'-{1-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B6080729.png)

![7-(4-isopropylbenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6080745.png)
